N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
Overview
Description
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the sulfonamide group in this compound further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with an activated carboxylic acid derivative in the presence of a catalyst such as sulfuric acid.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The chromene core may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can be compared with other chromene derivatives and sulfonamides:
Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamide and 2H-chromene-3-sulfonamide share similar core structures but differ in their substituents, leading to variations in their biological activities.
Sulfonamides: Compounds like N-(4-methoxyphenyl)sulfonamide and N-(4-methoxyphenyl)acetamide have similar sulfonamide groups but different core structures, affecting their pharmacological profiles.
Similar Compounds
- 2H-chromene-3-carboxamide
- 2H-chromene-3-sulfonamide
- N-(4-methoxyphenyl)sulfonamide
- N-(4-methoxyphenyl)acetamide
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxochromene-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-5-3-12(4-6-13)17-23(19,20)14-7-8-15-11(10-14)2-9-16(18)22-15/h2-10,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFZXQMLPKPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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